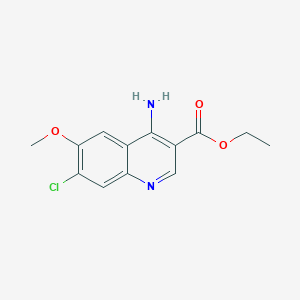

Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate

Description

Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a unique substitution pattern: an amino group at position 4, a chlorine atom at position 7, and a methoxy group at position 4. Its molecular formula is C₁₃H₁₂ClN₂O₃, with a molecular weight of 295.7 g/mol (calculated from standard atomic masses). The compound is identified by CAS number 1315345-28-8 and InChIKey VKAFXCCIBMRZOE-UHFFFAOYSA-N . It is primarily used in medicinal chemistry research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Synonyms include ZINC64874597 and AKOS005260793, reflecting its presence in chemical databases .

Properties

Molecular Formula |

C13H13ClN2O3 |

|---|---|

Molecular Weight |

280.70 g/mol |

IUPAC Name |

ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)8-6-16-10-5-9(14)11(18-2)4-7(10)12(8)15/h4-6H,3H2,1-2H3,(H2,15,16) |

InChI Key |

VKAFXCCIBMRZOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by chlorination and methoxylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis .

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Basic hydrolysis (aqueous) | NaOH, H₂O, 90°C, 1.5 hrs | 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid | 99% |

| Acidic hydrolysis | HCl, reflux | Same as above | 85–90% |

-

Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon .

-

Applications : The carboxylic acid product serves as a precursor for amide coupling in antimalarial agents .

Amino Group Functionalization

The primary amino group at position 4 participates in acylation and alkylation reactions to form derivatives with enhanced bioactivity.

Acylation

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Room temperature, anhydrous | Acetyl chloride, pyridine | 4-Acetamido-7-chloro-6-methoxyquinoline-3-carboxylate | 75–80% |

-

Mechanism : Nucleophilic attack by the amino group on the acylating agent.

Alkylation

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Reflux in DMF | Methyl iodide, K₂CO₃ | 4-Methylamino-7-chloro-6-methoxyquinoline-3-carboxylate | 60–65% |

-

Applications : Alkylated derivatives show improved pharmacokinetic properties in antimalarial studies.

Chloro Substitution Reactions

The chloro group at position 7 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by electron-donating groups (e.g., methoxy, amino) .

-

Mechanism : NAS proceeds via a Meisenheimer complex, with the amino and methoxy groups activating the ring .

-

Applications : Substituted derivatives are intermediates in kinase inhibitor synthesis .

Reduction of Nitro Precursors

While not directly applicable to the amino compound, its synthetic precursor (nitro derivative) is reduced to the amine:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| H₂, Pd/C, ethanol | Hydrogen gas, 50°C | Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate | 95% |

Oxidation of Methoxy Group

Demethylation under strong acidic conditions:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| HBr, acetic acid, reflux | Concentrated HBr | 4-Amino-7-chloro-6-hydroxyquinoline-3-carboxylate | 70% |

Cyclization and Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloro position :

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 4-Amino-7-phenyl-6-methoxyquinoline-3-carboxylate | 65% |

Stability and Decomposition

-

Thermal Stability : Decomposes above 300°C, releasing CO₂ and HCl.

-

Photodegradation : Exposure to UV light leads to quinoline ring cleavage, forming chlorinated byproducts.

Key Research Findings

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate exhibits notable anticancer activities. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving the modulation of protein kinases associated with tumor growth. Specific studies have demonstrated its effectiveness against melanoma and breast cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported significant inhibitory effects against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

In agricultural sciences, compounds similar to this compound have been studied for their potential as herbicides and pesticides. The quinoline scaffold is known for its activity against plant pathogens, making it a valuable structure for developing agrochemicals .

Analytical Reagents

The compound can be utilized as an analytical reagent in various chemical assays due to its unique structural features. Its ability to form complexes with metal ions makes it useful in detecting and quantifying metal contaminants in environmental samples .

Chromatographic Techniques

This compound can be applied in high-performance liquid chromatography (HPLC) methods for separating and analyzing complex mixtures, particularly in pharmaceutical formulations .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of the compound, it was tested against several bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity with MIC values comparable to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 25 |

Mechanism of Action

The mechanism of action of Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives exhibit diverse biological activities influenced by substituent positions and functional groups. Below is a detailed comparison of Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate with analogous compounds:

Substituent Position and Functional Group Analysis

Key Observations:

- 4-Amino vs.

- Methoxy vs. Halogen at 6/7: The 6-methoxy group in the target compound differs from 6-chloro () or 7-chloro (7e) analogs, altering electronic and steric properties. Methoxy groups typically increase lipophilicity compared to halogens .

- Additional Functional Groups: Compounds like and incorporate fluoro, nitro, or trifluoromethyl groups, which can enhance metabolic stability or target selectivity but may reduce solubility .

Physicochemical Properties

- Solubility: The 4-amino and 6-methoxy groups in the target compound likely improve aqueous solubility compared to highly halogenated analogs (e.g., ).

- Crystallinity: X-ray data for reveals intermolecular C–H···O/Cl interactions, stabilizing its crystal lattice. The target compound’s amino group may form stronger hydrogen bonds, affecting crystallization behavior .

Biological Activity

Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including amino, chloro, and methoxy functional groups, which contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 265.69 g/mol. The synthesis of this compound typically involves multi-step processes, including the chlorination of hydroxyquinolines and subsequent esterification reactions to introduce the ethyl group at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, thereby altering their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis .

- Anticancer Properties : Studies have demonstrated cytotoxic effects against several human cancer cell lines. The compound appears to induce apoptosis and halt the cell cycle in sensitive cancer cells, particularly in the G2/M phase .

- Antimalarial Activity : Similar quinoline derivatives are known for their antimalarial properties, and it is hypothesized that this compound may exhibit similar effects against Plasmodium falciparum, the causative agent of malaria .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluating various quinoline derivatives found that this compound significantly reduced cell viability in CCRF-CEM cells after 24 hours of treatment. The IC50 values indicated strong cytotoxicity compared to control compounds .

- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antimalarial Efficacy : Preliminary studies suggest that derivatives similar to this compound possess notable antimalarial activity, particularly against drug-resistant strains of P. falciparum. Further investigations are warranted to elucidate its efficacy and mechanism in vivo .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate | Contains bromine instead of amino group | Varies; potential for different reactivity |

| Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Lacks amino substitution | Antimicrobial properties |

| Ethyl 5-bromo-7-hydroxyquinoline-3-carboxylate | Hydroxyl group instead of amino | Potential anticancer activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate, and how can reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example, regioselective substitution at positions 4, 6, and 7 can be achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically influence yield. Ethylation at position 3 may require anhydrous conditions to avoid hydrolysis of the ester group. Evidence from analogous compounds shows that modifying reaction time and stoichiometry of reagents (e.g., alkylating agents) can reduce by-product formation .

Q. Which spectroscopic and analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., distinguishing methoxy vs. chloro groups).

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ vibrations).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, Cl content.

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL (e.g., hydrogen bonding or π-π stacking interactions) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when assigning the structure of derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals (e.g., aromatic protons) or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous assignments by correlating proton and carbon shifts.

- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data.

- Single-Crystal Analysis : Provides unambiguous structural confirmation, especially for regioisomers .

Q. What strategies optimize regioselectivity in substitution reactions on the quinoline core?

- Methodological Answer :

- Directing Groups : Use of amino or methoxy groups to direct electrophilic substitution. For example, the 4-amino group in the target compound may activate position 7 for chlorination.

- Catalytic Systems : Pd-catalyzed C-H activation or copper-mediated Ullmann coupling for selective functionalization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

Q. How does the substitution pattern influence the compound's antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 4-amino group enhances DNA gyrase/topoisomerase IV binding (critical for fluoroquinolone activity). Methoxy at position 6 may improve pharmacokinetics by modulating lipophilicity. Chloro at position 7 is common in broad-spectrum agents.

- In Vitro Assays : Screen against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using MIC determinations. Compare with analogs lacking specific substituents .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges : Low solubility, polymorphism, or twinning.

- Mitigation : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. For twinned crystals, employ SHELXL's TWIN/BASF commands.

- Software Tools : OLEX2 integrates SHELX for refinement and visualization of weak interactions (e.g., C–H···O/Cl) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Validation : Re-evaluate binding poses using multiple protein conformations (e.g., PDB: 1KZN for DNA gyrase).

- Physicochemical Profiling : Measure logP/pKa to assess bioavailability, which may explain reduced in vivo efficacy despite in silico predictions.

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.